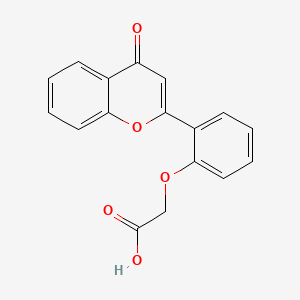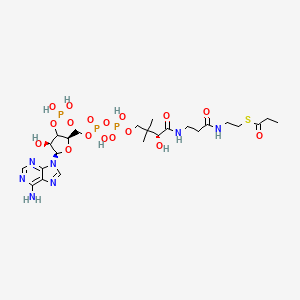
6-O-Desmethyl donepezil-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Desmethyl donepezil-d7 is a deuterated analog of 6-O-Desmethyl donepezil. This compound is primarily used as a stable isotope-labeled internal standard in pharmacokinetic studies. The deuterium labeling helps in differentiating the compound from its non-labeled counterpart during mass spectrometric analysis, making it a valuable tool in drug metabolism and pharmacokinetic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Desmethyl donepezil-d7 involves the incorporation of deuterium atoms into the 6-O-Desmethyl donepezil molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents, ensuring the efficient incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Desmethyl donepezil-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents involved .
Wissenschaftliche Forschungsanwendungen
6-O-Desmethyl donepezil-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as an internal standard to quantify the concentration of 6-O-Desmethyl donepezil in biological samples.
Drug Metabolism Research: Helps in studying the metabolic pathways and identifying metabolites of 6-O-Desmethyl donepezil.
Stable Isotope Labeling: Used in various research applications to trace the distribution and fate of the compound in biological systems
Wirkmechanismus
6-O-Desmethyl donepezil-d7 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Vergleich Mit ähnlichen Verbindungen
6-O-Desmethyl donepezil-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
6-O-Desmethyl donepezil: The non-deuterated analog used in similar research applications.
5-O-Desmethyl donepezil: Another metabolite of donepezil with similar applications but different metabolic pathways.
Donepezil: The parent compound used in the treatment of Alzheimer’s disease
Eigenschaften
Molekularformel |
C23H27NO3 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D,15D2 |
InChI-Schlüssel |
DJRBBQJREIMIEU-SLKCBCNNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


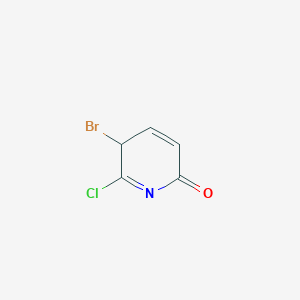
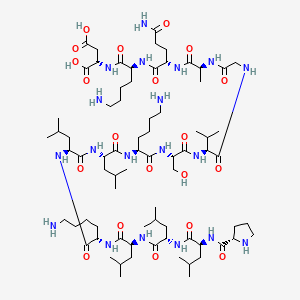
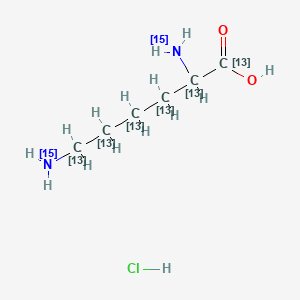
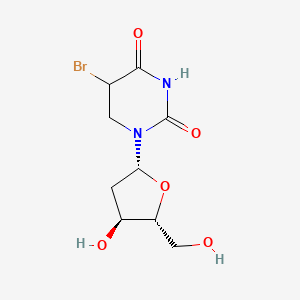
![disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate](/img/structure/B12365744.png)

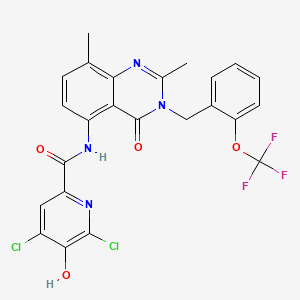
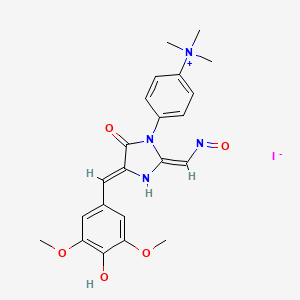
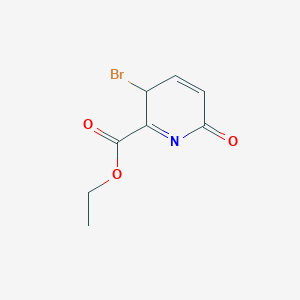

![4-[[(7S)-8-cyclopentyl-5,7-dimethyl-6-oxo-7H-pteridin-2-yl]amino]-3-cyclopentyloxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B12365765.png)
![(2R)-N-[(4S)-2-[3-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(4-benzylpiperidin-1-yl)-1-oxopentan-2-yl]amino]-3-oxopropyl]-3-oxo-4,5-dihydro-1H-2-benzazepin-4-yl]-5-(diaminomethylideneamino)-2-[[(2S)-2-(diaminomethylideneamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]pentanamide](/img/structure/B12365774.png)
